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Abstract
AM432 sodium is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor

2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells

(CRTH2 or DP2).[1][2] This receptor plays a pivotal role in the inflammatory cascade,

particularly in allergic inflammation, by mediating the activation and migration of key immune

cells such as T-helper 2 (Th2) cells, eosinophils, and basophils. By blocking the DP2 receptor,

AM432 sodium effectively mitigates the pro-inflammatory effects of PGD2, demonstrating

significant potential as a therapeutic agent for inflammatory diseases. Preclinical studies have

highlighted its excellent potency in vitro and in vivo, positioning it as a promising candidate for

further development.[1][2] This technical guide provides an in-depth overview of the

mechanism of action of AM432 sodium, supported by quantitative data, detailed experimental

protocols, and signaling pathway visualizations.

Introduction to AM432 Sodium and its Target: The
DP2 Receptor
AM432 sodium is a small molecule antagonist designed to selectively target the DP2 receptor.

[1][2] The DP2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed

on cells of the innate and adaptive immune systems, including Th2 lymphocytes, eosinophils,
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and basophils. Prostaglandin D2 (PGD2), its natural ligand, is a major pro-inflammatory

mediator released primarily by mast cells upon allergen stimulation.

The interaction of PGD2 with the DP2 receptor triggers a cascade of intracellular events that

promote a type 2 inflammatory response, characterized by:

Chemotaxis: Recruitment of eosinophils, basophils, and Th2 cells to the site of inflammation.

Activation: Upregulation of activation markers on these immune cells.

Cytokine Release: Stimulation of Th2 cells to produce pro-inflammatory cytokines such as

interleukin-4 (IL-4), IL-5, and IL-13.

These processes contribute to the pathophysiology of various allergic diseases, including

asthma and allergic rhinitis. AM432 sodium, by acting as a competitive antagonist at the DP2

receptor, prevents PGD2 from binding and initiating these downstream signaling events,

thereby exerting its anti-inflammatory effects.[1][2]

Mechanism of Action: DP2 Receptor Signaling
Pathway
The binding of PGD2 to the DP2 receptor initiates a complex signaling cascade. The DP2

receptor is coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit

dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. The βγ subunits can also activate other downstream effectors, including

phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Furthermore, like many GPCRs, the DP2 receptor can also signal through β-arrestin-

dependent pathways. Upon agonist binding and subsequent phosphorylation by G protein-

coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only

desensitizes the G protein-mediated signaling but also initiates a second wave of signaling by

acting as scaffolds for various kinases, including those of the mitogen-activated protein kinase

(MAPK) pathway (e.g., ERK1/2).

AM432 sodium, by competitively binding to the DP2 receptor, prevents the conformational

changes necessary for G-protein and β-arrestin activation, thus inhibiting all downstream pro-
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inflammatory signaling.
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Figure 1: AM432 Sodium's Antagonism of the DP2 Receptor Signaling Pathway.

Quantitative Data
AM432 sodium has demonstrated potent antagonist activity in various preclinical assays. The

following tables summarize the key quantitative findings.

Assay Cell Type Ligand Parameter Value Reference

DP2 (CRTH2)

Receptor

Binding

Assay

HEK293 cells

expressing

hDP2

[³H]PGD₂ Ki 1.3 ± 0.2 nM [1]

Eosinophil

Shape

Change

Assay

Human

Whole Blood
PGD₂ IC₅₀ 9.8 ± 3.2 nM [1]

Table 1: In Vitro Potency of AM432 Sodium.
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Animal
Model

Species Treatment Endpoint Result Reference

Ovalbumin-

induced Lung

Inflammation

Mouse
AM432 (10

mg/kg, p.o.)

Eosinophil

infiltration in

BAL fluid

~50%

inhibition
[1]

Keyhole

Limpet

Hemocyanin

(KLH)-

induced

Eosinophilia

Mouse
AM432 (10

mg/kg, p.o.)

Blood

eosinophil

count

Significant

reduction

compared to

vehicle

[1]

Table 2: In Vivo Efficacy of AM432 Sodium.

Experimental Protocols
Human Whole Blood Eosinophil Shape Change Assay
This assay measures the ability of a compound to inhibit the morphological changes in

eosinophils induced by a DP2 receptor agonist.

Materials:

Fresh human whole blood collected in sodium heparin tubes.

Prostaglandin D2 (PGD2) solution.

AM432 sodium solution at various concentrations.

Fixative solution (e.g., 1% formaldehyde in PBS).

Flow cytometer.

Procedure:

Aliquots of whole blood are pre-incubated with either vehicle or varying concentrations of

AM432 sodium for a specified time at 37°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21211969/
https://pubmed.ncbi.nlm.nih.gov/21211969/
https://www.benchchem.com/product/b15572914?utm_src=pdf-body
https://www.benchchem.com/product/b15572914?utm_src=pdf-body
https://www.benchchem.com/product/b15572914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PGD2 is then added to the blood samples to a final concentration known to induce a

submaximal shape change response and incubated for a short period (e.g., 5-10 minutes) at

37°C.

The reaction is stopped by the addition of a cold fixative solution.

Red blood cells are lysed using a lysis buffer.

The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the

eosinophil population using a flow cytometer. Eosinophils are identified based on their

characteristic auto-fluorescence.

The percentage inhibition of the PGD2-induced shape change is calculated for each

concentration of AM432 sodium to determine the IC₅₀ value.
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Figure 2: Workflow for the Eosinophil Shape Change Assay.

Ovalbumin-Induced Lung Inflammation Mouse Model
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This is a widely used model to study allergic airway inflammation, mimicking key features of

asthma.

Materials:

BALB/c mice.

Ovalbumin (OVA).

Aluminum hydroxide (Alum).

AM432 sodium solution for oral gavage.

Phosphate-buffered saline (PBS).

Equipment for bronchoalveolar lavage (BAL).

Flow cytometer or microscope for cell counting.

Procedure:

Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on

specific days (e.g., day 0 and day 14).

Challenge: Following sensitization, mice are challenged with intranasal or aerosolized OVA

for several consecutive days to induce airway inflammation.

Treatment: AM432 sodium or vehicle is administered orally to the mice at a specified time

before each OVA challenge.

Endpoint Analysis: 24-48 hours after the final OVA challenge, mice are euthanized, and a

bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.

The total number of cells and the differential cell counts (specifically eosinophils) in the BAL

fluid are determined to assess the extent of inflammation and the efficacy of the treatment.
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Figure 3: Workflow for the Ovalbumin-Induced Lung Inflammation Model.

Conclusion
AM432 sodium is a highly potent and selective antagonist of the DP2 receptor, a key mediator

in the pathogenesis of allergic and inflammatory diseases. Its ability to effectively block the pro-

inflammatory signaling cascade initiated by PGD2 has been demonstrated in both in vitro and

in vivo preclinical models. The quantitative data and experimental protocols outlined in this

guide provide a comprehensive technical overview of the core anti-inflammatory role of AM432
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sodium, underscoring its potential as a valuable therapeutic candidate for the treatment of

eosinophil-driven inflammatory conditions. Further clinical investigation is warranted to fully

elucidate its therapeutic efficacy and safety profile in human populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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